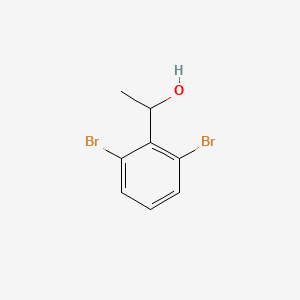

1-(2,6-Dibromophenyl)ethanol

説明

1-(2,6-Dibromophenyl)ethanol is a brominated aromatic alcohol with the molecular formula C₈H₈Br₂O and a molecular weight of 280.96 g/mol. Structurally, it features a hydroxyl (-OH) group attached to a central carbon adjacent to a 2,6-dibromophenyl ring. This compound is of interest in organic synthesis due to the electron-withdrawing effects of bromine substituents, which influence reactivity in substitution or coupling reactions. While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its synthesis likely involves brominated benzaldehyde intermediates and Grignard or reduction reactions, analogous to methods described for related compounds .

特性

分子式 |

C8H8Br2O |

|---|---|

分子量 |

279.96 g/mol |

IUPAC名 |

1-(2,6-dibromophenyl)ethanol |

InChI |

InChI=1S/C8H8Br2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3 |

InChIキー |

KHWCJWKVYJCFKR-UHFFFAOYSA-N |

正規SMILES |

CC(C1=C(C=CC=C1Br)Br)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-(2,6-Dibromophenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of phenylethanol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenyl ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

化学反応の分析

Types of Reactions: 1-(2,6-Dibromophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2,6-Dibromophenyl)ethanone.

Reduction: The compound can be reduced to remove the bromine atoms, yielding phenylethanol.

Substitution: The bromine atoms can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or sodium azide (NaN3) can be employed for substitution reactions.

Major Products:

Oxidation: 1-(2,6-Dibromophenyl)ethanone

Reduction: Phenylethanol

Substitution: Various substituted phenylethanol derivatives

科学的研究の応用

1-(2,6-Dibromophenyl)ethanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism by which 1-(2,6-Dibromophenyl)ethanol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s biological activity and reactivity.

類似化合物との比較

Table 1: Comparative Analysis of 1-(2,6-Dibromophenyl)ethanol and Analogues

Key Differences and Implications

Halogen Effects (Bromine vs. Fluorine)

- Electron-Withdrawing Strength: Bromine is less electronegative but more polarizable than fluorine, leading to weaker inductive effects but stronger resonance withdrawal in aromatic systems. This makes this compound more reactive in electrophilic substitutions compared to its difluoro analogue .

Functional Group Variations

- Propargyl Alcohol (1-(2,6-Dibromophenyl)prop-2-yn-1-ol) : The alkyne group enables participation in Huisgen cycloaddition (click chemistry), expanding utility in polymer or bioconjugate synthesis. Its synthesis via ethynylmagnesium bromide highlights compatibility with Grignard reagents for brominated substrates .

- Thiourea (1-(2,5-Dibromophenyl)thiourea) : The thiourea group introduces hydrogen-bonding capability and metal-coordination sites, making it relevant in catalysis or supramolecular chemistry. The 2,5-dibromo substitution pattern reduces symmetry compared to 2,6-dibromo derivatives, altering crystal packing and solubility .

Substituent Position Effects

- 2,6-Dibromo vs. 2,5-Dibromo: The 2,6-dibromo configuration creates a para-substituted aromatic system with enhanced steric and electronic effects at the meta positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。